Compound Identification
The compound known as {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine is a chemical entity that showcases a unique structural framework, incorporating both pyridine and pyridazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Classification
This compound falls under the category of organic compounds, specifically classified as an amine due to the presence of the amino functional group. It is also categorized as a heterocyclic compound because it contains nitrogen atoms within its ring structures.
Synthesis Methods
The synthesis of {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine can be approached through several synthetic routes:
Technical Details
The reaction conditions often include solvents such as dimethylformamide or dichloromethane, and temperatures may vary depending on the specific reaction pathway chosen. Purification techniques such as column chromatography are typically employed to isolate the desired product.
Types of Reactions
The compound can undergo various chemical reactions:
Common Reagents and Conditions
The mechanism of action for {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine largely depends on its biological targets, which may include specific enzymes or receptors involved in disease pathways.
Physical Properties
Chemical Properties
Relevant data from studies indicate that this compound exhibits moderate lipophilicity, which can influence its bioavailability and pharmacokinetic properties.
{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine has potential applications in various scientific fields:
{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine (CAS 1283108-35-9) is a bifunctional heterocyclic compound featuring a pyridazine core linked to a pyridine ring via a direct C–C bond, with an ethylamine spacer attached through an ether linkage. Its systematic IUPAC name reflects the connectivity: the pyridazin-3-yl ring (position 6) bears a pyridin-2-yl substituent, while position 3 is functionalized with a 2-aminoethoxy chain. Key identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | Significance | |
---|---|---|---|
Ring System | Pyridazine-Pyridine Hybrid | Dual nitrogen-rich heterocycles | |
Key Linkages | C–C bond (inter-ring), C–O–C | Enhances conformational flexibility | |
TPSA (Topological Polar Surface Area) | 73.92 Ų | High solubility potential | |
logP | 0.876 | Balanced lipophilicity | |
H-Bond Acceptors/Donors | 5 / 1 | Facilitates target interactions | |
Rotatable Bonds | 4 | Conformational adaptability | [1] |
Structurally, it belongs to the pyridinylpyridazine class, where the meta-oriented nitrogen atoms in the pyridazine ring (positions 1,2) and ortho nitrogen in pyridine (position 2) create distinct hydrogen-bonding landscapes compared to single-heterocycle analogs like 2-(2-aminoethyl)pyridine (H1 receptor agonist) [5] or 2-(pyridin-3-yl)ethan-1-amine [3].
Pyridazine derivatives entered medicinal chemistry in the mid-20th century as diuretics and cardiotonics, but the specific hybrid scaffold of {2-[(6-pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine emerged post-2010 alongside targeted kinase therapies. Its design leverages pyridazine’s role as a bioisostere for phenyl/pyrimidinyl groups, improving solubility and binding affinity [4] [6]. Key developmental milestones include:
The compound’s rise coincided with the recognition of privileged structures in oncology (2016–2020), where pyridazine-based molecules demonstrated efficacy against therapy-resistant cancers via apoptosis induction and kinase disruption [4] [6].
The integration of pyridazine and pyridine rings in {2-[(6-pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine confers multifaceted advantages in drug design:
Table 2: Comparative Advantages Over Monocyclic Scaffolds
Parameter | Pyridazine-Pyridine Hybrid | Phenyl Analog | Pyrimidine Analog | |
---|---|---|---|---|
logP | 0.876 | ~2.5 | ~1.2 | |
H-Bond Acceptors | 5 | 2–3 | 4 | |
TPSA (Ų) | 73.92 | ~40 | ~60 | |
Conformational Flexibility | High (4 rotatable bonds) | Moderate | Moderate | |
Kinase Inhibition Potential | High (dual binding modes) | Moderate | High | [1] [4] |
Notably, clinical candidates like emd-1214063 (c-Met inhibitor) and telatinib (VEGFR inhibitor) validate pyridazine scaffolds in oncology, underscoring the therapeutic relevance of this hybrid architecture [4] [6]. The ethylamine tail further differentiates {2-[(6-pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine by enabling ionic interactions or salt formation—features exploited in pro-drug designs [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0